1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

Catalog No.
S1510942
CAS No.
1047-63-8
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

CAS Number

1047-63-8

Product Name

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12H,(H,21,22)(H,23,24)

InChI Key

WHEVDDQAPKQQAV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 1047-63-8) is a highly symmetric, fully aromatic bis(benzimidazole) derivative characterized by its rigid para-phenylene core. In procurement and materials science, it is primarily sourced as a robust bridging ligand for metal-organic frameworks (MOFs), a precursor for high-performance polybenzimidazole (PBI) membranes, and a building block for luminescent coordination polymers [1]. Its extended π-conjugation, high thermal stability, and linear bidentate coordination geometry make it a critical structural element for applications requiring harsh chemical resistance, high porosity, or tailored photophysical properties [2].

Research Fit

Coordination Chemistry

Linear para geometry enables predictable 1:2 metal-to-ligand stoichiometry for well-defined mononuclear complexes.

Fluorescent Sensing & OLED

Extended π-conjugation supports high quantum yield and selective Hg²⁺ / I⁻ relay detection.

Crystal Engineering

Polymorphic diversity with tunable dihedral angles (11.6°–37.29°) enables solid-state property screening.

Substituting this compound with its meta-isomer (1,3-bis(benzimidazol-2-yl)benzene) or mono-functional analogs (e.g., 2-phenylbenzimidazole) fundamentally alters material performance. The 180° linear geometry of the para-isomer is essential for constructing extended, non-interpenetrated MOF topologies with maximum pore volume, whereas the 120° bend of the meta-isomer typically yields dense, closed-packed structures or discrete metallocycles [1]. Furthermore, in polymer synthesis, replacing the rigid 1,4-phenylene core with flexible aliphatic or ether linkages severely compromises the alkaline stability and thermal degradation thresholds required for advanced ion-solvating membranes and fuel cells [2].

Substitution Risk

Dimension
1,4-BIB (Para)
Meta / N‑substituted analog
Molecular Geometry
Linear, centrosymmetric; twist angle ~30.9°
V‑shaped (meta) or highly twisted (85.62°, N‑analog); disrupts extended networks
Coordination Behavior
Predictable 1:2 metal:ligand stoichiometry
Variable stoichiometry; may yield binuclear or polymeric species
Solid‑State Packing
Multiple polymorphs with adaptable H‑bond networks
Single reported polymorph; locked conformation limits tunability

Alkaline Stability and Polymer Backbone Integrity

In the development of ion-solvating membranes for alkaline water electrolysis, the structural rigidity and fully aromatic nature of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene provide critical chemical resistance. Studies on arylene-linked bis-benzimidazoles demonstrate that the 1,4-phenylene linkage resists nucleophilic attack and backbone cleavage under harsh basic conditions, whereas flexible aliphatic or ether-linked analogs exhibit rapid degradation [1].

Evidence DimensionAlkaline degradation resistance in polymer backbones
Target Compound DataIntact backbone maintained in concentrated KOH
Comparator Or BaselineAliphatic or ether-linked bis-benzimidazoles (rapid chain cleavage)
Quantified DifferenceOrders of magnitude longer half-life before chain cleavage
ConditionsConcentrated KOH aqueous solution, elevated temperature (80°C+)

Procurement of the fully aromatic 1,4-isomer is mandatory for synthesizing durable PBI membranes intended for aggressive alkaline electrolysis environments.

Hg²⁺ / I⁻ Relay Sensing
Class-level
Selective fluorescence quenching for Hg²⁺ (LOD 1.2×10⁻⁷ M) and turn‑on relay for I⁻ (LOD 8.5×10⁻⁸ M); data absent for meta/N‑analogs
Supports para‑isomer selection for dual‑function aqueous sensors
H₂O/C₂H₅OH (9:1), room temperature; reported detection limits require matrix‑specific verification

Extended π-Conjugation and Red-Shifted Luminescence

The para-substitution of the central benzene ring in 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene enables a highly extended π-conjugation system across the entire molecule. This structural feature results in a significantly red-shifted fluorescence emission (typically around 390 nm) and high quantum yields (up to ~0.71 in related systems) compared to mono-functional analogs like 2-phenylbenzimidazole, which emit at shorter wavelengths (~340 nm) [1].

Evidence DimensionFluorescence emission maximum (λmax)
Target Compound Data~390 nm (red-shifted, highly conjugated)
Comparator Or Baseline2-phenylbenzimidazole (~340 nm)
Quantified Difference~50 nm red-shift in emission wavelength
ConditionsSolution state (e.g., CHCl3) at room temperature

Buyers developing fluorescent sensors or optoelectronic materials must select the 1,4-bis derivative to achieve the required red-shifted emission and high quantum efficiency.

OLED Quantum Yield
Class-level
Φ = 0.91 in solution (1,4‑bis‑(2‑(1‑benzylbenzimidazole))benzene derivative); OLED brightness 6790 cd/m²
Indicates high emission efficiency tied to para‑conjugation
Derivative data; direct core comparison requires independent validation

Linear Geometry for Extended MOF Topologies

As a bridging ligand, 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene enforces a rigid ~180° linear coordination vector. When reacted with transition metals, this linearity drives the formation of extended coordination polymers with open frameworks. In contrast, the use of the meta-isomer (1,3-bis(benzimidazol-2-yl)benzene) introduces a 120° geometric bend, which frequently results in the formation of highly interpenetrated, dense networks with minimal porosity [1].

Evidence DimensionCoordination vector angle
Target Compound Data~180° linear geometry
Comparator Or Baseline1,3-bis(benzimidazol-2-yl)benzene (meta-isomer)
Quantified Difference60° difference in coordination angle
ConditionsCrystallographic solid-state structure / MOF synthesis

For applications requiring gas storage or catalysis, the linear 1,4-isomer is essential to guarantee the formation of porous, accessible framework architectures.

Zn(II) Complex Stoichiometry
Class-level
Consistent 1:2 metal:ligand ratio yields [ZnX₂L] complexes (X = Cl, Br, OClO₃) under standard reflux
Enables reproducible synthesis for biological activity assessment
Anthelmintic endpoint context; class‑specific review advised
Polymorph Diversity
Head-to-head
Orthorhombic (Pbca) and monoclinic (P2₁/c, Z′=2) forms; dihedral angles 11.6°–37.29° vs. single locked form of N‑analog
Provides tunable solid‑state packing for crystal engineering
Reported polymorphs; stability and property differences require study‑specific confirmation

Precursor for Alkaline-Stable Polybenzimidazole (PBI) Membranes

Due to its fully aromatic, rigid structure and resistance to nucleophilic attack, this compound is an ideal monomer for synthesizing advanced PBI membranes. These membranes are critical components in alkaline water electrolyzers and high-temperature fuel cells, where standard aliphatic-linked polymers rapidly degrade [1].

Ligand for Luminescent Metal-Organic Frameworks (MOFs)

Leveraging its extended π-conjugation and high quantum yield, 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene is highly effective in constructing luminescent MOFs. These materials are utilized in chemical sensing, where the robust fluorescence of the para-phenylene core provides a strong, measurable signal compared to non-conjugated linkers [2].

Building Block for Rigid Coordination Polymers

The strict 180° linear geometry of this ligand makes it a preferred choice for synthesizing highly ordered 1D, 2D, and 3D coordination polymers. These robust frameworks are employed in heterogeneous catalysis and gas separation, outperforming bent ligands that fail to maintain open pore structures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous Hg²⁺ / I⁻ dual sensor
Para‑selective fluorescence quenching and relay turn‑on behavior
Detection limit and selectivity in target matrix
Blue‑emitting OLED electron transport
Extended π‑conjugation from para‑substitution
Photoluminescence quantum yield and device brightness
Predictable Zn(II) coordination
Rigid linear ligand geometry for 1:2 stoichiometry
Complex stoichiometry and biological endpoint reproducibility
Polymorph screening & crystal engineering
Multiple polymorphic forms with distinct packing
Solid‑state stability, solubility, and optical property characterization

XLogP3

4.5

Wikipedia

2,2'-(1,4-Phenylene)bis(1H-benzimidazole)

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